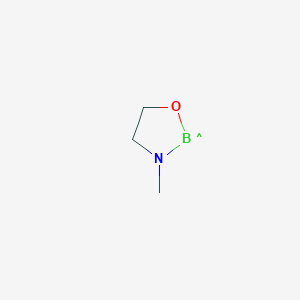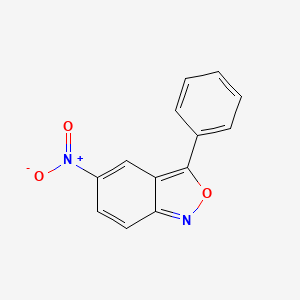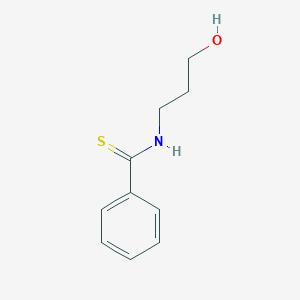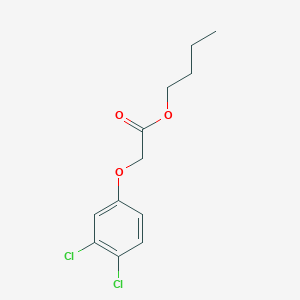
Butyl (3,4-dichlorophenoxy)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl (3,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₂H₁₄Cl₂O₃ It is an ester derived from the reaction between butanol and 3,4-dichlorophenoxyacetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of butyl (3,4-dichlorophenoxy)acetate typically involves the esterification of 3,4-dichlorophenoxyacetic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The general reaction scheme is as follows:
3,4-Dichlorophenoxyacetic acid+ButanolH2SO4Butyl (3,4-dichlorophenoxy)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The reaction mixture is typically heated to around 100°C, and the water produced is continuously removed to drive the reaction to completion. The product is then purified by distillation or other separation techniques.
化学反応の分析
Types of Reactions
Butyl (3,4-dichlorophenoxy)acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, the ester bond can be cleaved to yield 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The chlorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under appropriate conditions.
Major Products
Hydrolysis: 3,4-dichlorophenoxyacetic acid and butanol.
Oxidation: Various carboxylic acids or oxidized derivatives.
Substitution: Products where the chlorine atoms are replaced by other functional groups.
科学的研究の応用
Butyl (3,4-dichlorophenoxy)acetate has several applications in scientific research:
Agriculture: It is used as a herbicide to control broadleaf weeds.
Chemistry: It serves as a reagent in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its effects on plant growth and development.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of plant hormone pathways.
作用機序
The mechanism of action of butyl (3,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets in plants. It mimics the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventually the death of the plant. The compound binds to auxin receptors, triggering a cascade of events that disrupt normal cellular processes.
類似化合物との比較
Similar Compounds
- Butyl (2,4-dichlorophenoxy)acetate
- Isooctyl (2,4-dichlorophenoxy)acetate
- Methyl (3,4-dichlorophenoxy)acetate
Uniqueness
Butyl (3,4-dichlorophenoxy)acetate is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and biological activity. Compared to butyl (2,4-dichlorophenoxy)acetate, it has different herbicidal properties and may be more effective against certain types of weeds.
特性
CAS番号 |
43136-56-7 |
|---|---|
分子式 |
C12H14Cl2O3 |
分子量 |
277.14 g/mol |
IUPAC名 |
butyl 2-(3,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C12H14Cl2O3/c1-2-3-6-16-12(15)8-17-9-4-5-10(13)11(14)7-9/h4-5,7H,2-3,6,8H2,1H3 |
InChIキー |
JNDCLHKDUUHDBR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC(=O)COC1=CC(=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


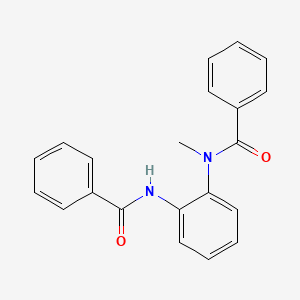
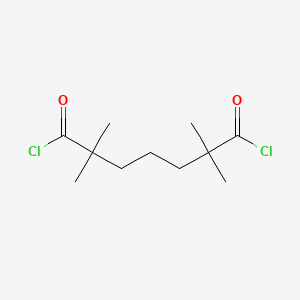

![[2-(Cyclohex-2-en-1-yl)ethyl]benzene](/img/structure/B14669398.png)
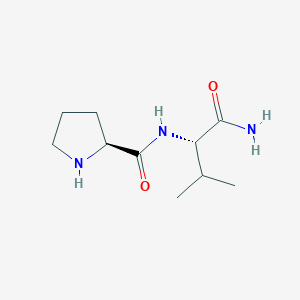
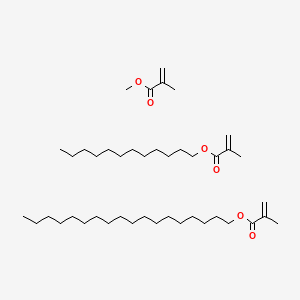
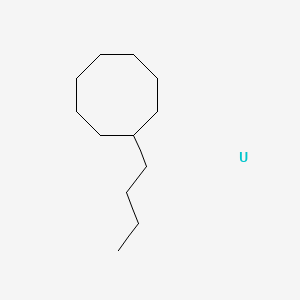

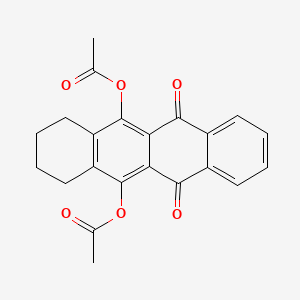
![6-Bromo-5H-benzo[a]phenoxazin-5-one](/img/structure/B14669452.png)
